Conformation-Driven Dimerization Pattern
The N1-benzyl substitution induces a unique conformational geometry relative to unsubstituted diazepan-5-one cores. X-ray crystallographic data confirms the seven-membered diazepane ring adopts a chair-like conformation, with the benzyl ring oriented perpendicularly to the diazepane core (C—N—C—C torsion angle = 77.8°) [1]. This geometry facilitates specific intermolecular N—H⋯O hydrogen bonding that links molecules into dimers [1]. In contrast, unsubstituted 1,4-diazepan-5-one or N4-substituted isomers lack this precise steric arrangement, resulting in altered crystal packing and dimerization potential [1].
| Evidence Dimension | C—N—C—C Torsion Angle (deg) |
|---|---|
| Target Compound Data | 77.8 (4)° |
| Comparator Or Baseline | Unsubstituted 1,4-diazepan-5-one (baseline geometry) |
| Quantified Difference | Perpendicular benzyl orientation (approx. 90° relative to core ring) |
| Conditions | Single-crystal X-ray diffraction at 100 K; Mo Kα radiation |
Why This Matters
This specific torsion angle dictates the dimerization motif in the solid state, which is a critical parameter for reproducible crystallization and protein-ligand co-crystallography studies.
- [1] Fun, H.-K., Chantrapromma, S., Boonnak, N., & Karalai, C. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E, 64(3), o602. View Source
